Ethyl 4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a quinoline moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Quinoline Moiety Introduction: The quinoline ring can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.
Thiophene Group Addition: The thiophene group can be added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene and quinoline moieties can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the quinoline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄)
Reduction: Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines.
Scientific Research Applications
ETHYL 4-METHYL-2-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLIC ACID ETHOXYCARBONYL PHENYLMETHYLESTER
- 1-(THIAZOL-2-YL)PYRAZOLINE
Uniqueness
ETHYL 4-METHYL-2-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring, quinoline moiety, and thiophene group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H19N3O3S2 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H19N3O3S2/c1-4-28-21(27)19-13(3)23-22(30-19)25-20(26)15-11-17(18-10-9-12(2)29-18)24-16-8-6-5-7-14(15)16/h5-11H,4H2,1-3H3,(H,23,25,26) |
InChI Key |
JOJFCBBTCOXCIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C)C |
Origin of Product |
United States |
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